molecular formula C17H12O3 B12916383 3-Benzoyl-5-phenylfuran-2(3h)-one CAS No. 59624-49-6

3-Benzoyl-5-phenylfuran-2(3h)-one

Cat. No.: B12916383
CAS No.: 59624-49-6
M. Wt: 264.27 g/mol
InChI Key: RYCPKVMUOWEJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzoyl-5-phenylfuran-2(3h)-one: is an organic compound belonging to the furan family It is characterized by a furan ring substituted with benzoyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-5-phenylfuran-2(3h)-one typically involves the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. This reaction forms a β-hydroxy ketone intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid, to form the furan ring.

    Oxidation: The final step involves the oxidation of the furan ring to introduce the carbonyl group at the 3-position, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-5-phenylfuran-2(3h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl and phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products Formed

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and hydrocarbons.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

3-Benzoyl-5-phenylfuran-2(3h)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of fine chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Benzoyl-5-phenylfuran-2(3h)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving:

    Enzyme Inhibition: Inhibits specific enzymes involved in metabolic processes.

    Receptor Binding: Binds to receptors, modulating their activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Benzoylfuran-2(3h)-one: Lacks the phenyl group at the 5-position.

    5-Phenylfuran-2(3h)-one: Lacks the benzoyl group at the 3-position.

    3-Benzoyl-5-methylfuran-2(3h)-one: Has a methyl group instead of a phenyl group at the 5-position.

Uniqueness

3-Benzoyl-5-phenylfuran-2(3h)-one is unique due to the presence of both benzoyl and phenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

59624-49-6

Molecular Formula

C17H12O3

Molecular Weight

264.27 g/mol

IUPAC Name

3-benzoyl-5-phenyl-3H-furan-2-one

InChI

InChI=1S/C17H12O3/c18-16(13-9-5-2-6-10-13)14-11-15(20-17(14)19)12-7-3-1-4-8-12/h1-11,14H

InChI Key

RYCPKVMUOWEJTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(C(=O)O2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.